molecular formula C25H27N3O5 B2393066 11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865657-01-8

11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2393066
CAS RN: 865657-01-8
M. Wt: 449.507
InChI Key: RPENRDZJMWUVEW-UHFFFAOYSA-N
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Description

The compound appears to contain a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The molecular structure of the compound seems to be complex, with a trimethoxyphenyl (TMP) group . The TMP group has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Synthesis of Biologically Valuable Derivatives

The compound “11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide” can be used in the synthesis of highly biologically valuable imino-1,3-thiazinan-4-one derivatives . This synthesis proceeds through a process with good yield promoted by an electrogenerated base obtained with high current efficiency .

Targeting G-Protein Coupled Receptors

Based on structure–activity relationship studies, suitable targets like G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) have been found for this synthesized molecule .

Molecular Docking Studies

Molecular docking studies were carried out for our compound with CB1 and 11 βHSD1 to understand the binding interaction mechanism . These studies can provide valuable insights into the potential therapeutic applications of the compound.

Anticancer Activity

The compound “4-imino-N-(3,4,5-trimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . These derivatives have shown prominent in vitro anticancer activity against MCF-7 and A549 cell lines .

Antibacterial and Antifungal Activities

The synthesized azo dyes exhibited pronounced in vitro antibacterial activities against Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in the development of new antimicrobial agents.

Solvatochromic Behaviors

The solvatochromic behaviors of dyes synthesized from “4-imino-N-(3,4,5-trimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” were examined . This could have implications in the field of dye chemistry and materials science.

Future Directions

The TMP group, which is part of your compound, has been associated with a wide range of biomedical applications . Therefore, compounds containing this group could be valuable agents for future research and development.

properties

IUPAC Name

4-imino-N-(3,4,5-trimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-30-19-12-16(13-20(31-2)23(19)32-3)27-25(29)18-11-15-10-14-6-4-8-28-9-5-7-17(21(14)28)22(15)33-24(18)26/h10-13,26H,4-9H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPENRDZJMWUVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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